molecular formula C14H13N3O6 B5588302 4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate

4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate

Cat. No. B5588302
M. Wt: 319.27 g/mol
InChI Key: FHVNLQKHFIHMQR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl component suggests that it might have similar properties to other pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the pyrimidine ring, the carbonyl groups, and the methoxyphenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, often involving the nitrogen atoms in the ring or the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and amino groups would likely make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some pyrimidine derivatives are used in medicine due to their ability to interfere with nucleic acid synthesis .

Future Directions

The study and development of pyrimidine derivatives is a rich field, with potential applications in medicine, agriculture, and materials science . This specific compound could be an area of future research within these fields.

properties

IUPAC Name

[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-7(18)23-10-4-3-8(5-11(10)22-2)12(19)16-9-6-15-14(21)17-13(9)20/h3-6H,1-2H3,(H,16,19)(H2,15,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNLQKHFIHMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-2-methoxyphenyl acetate

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